
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride, also known as Amdmg, is a chemical compound that has been widely studied for its potential applications in scientific research. Amdmg belongs to the class of guanidine compounds and is known to have unique properties that make it a valuable tool for studying various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride is not fully understood. However, it is known to interact with various biological targets, including enzymes and receptors. This compound has been shown to inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. Nitric oxide plays a key role in various physiological processes, including vasodilation and neurotransmission. By inhibiting the activity of nitric oxide synthase, this compound may have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antitumor activity by inducing apoptosis in cancer cells. This compound has also been shown to have antiviral activity against various viruses, including HIV and influenza virus. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. This compound has also been shown to have low toxicity and good bioavailability, which makes it a valuable tool for studying various biological processes. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its mechanisms of action are not fully understood. In addition, this compound has not been extensively studied in vivo, which limits its potential applications in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride. One area of research is to further investigate its mechanisms of action and its potential applications in the treatment of various diseases. Another area of research is to study the pharmacokinetics and pharmacodynamics of this compound in vivo, which will provide valuable information for its potential use as a therapeutic agent. Finally, this compound can be modified to create new compounds with improved properties, which may have potential applications in various fields of research.
Conclusion:
In conclusion, this compound is a valuable tool for studying various biochemical and physiological processes. It has a wide range of biological activities and has potential applications in the treatment of various diseases. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research on this compound is needed to fully understand its mechanisms of action and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride involves the reaction of 1-adamantanamine with cyanamide in the presence of a base to form the intermediate compound, 2-(1-adamantyl) guanidine. This intermediate is then reacted with formaldehyde to form this compound. The final product is obtained as a hydrochloride salt, which is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This compound has been used to study the mechanisms of action of various enzymes and receptors, including nitric oxide synthase and N-methyl-D-aspartate receptors. It has also been used to study the role of guanidine compounds in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(diaminomethylidene)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5.ClH/c13-10(14)16-11(15)17-12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-9H,1-6H2,(H6,13,14,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIAWYYITZRTJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=C(N)N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726261.png)
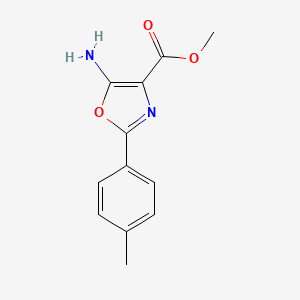
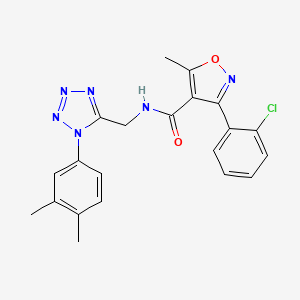

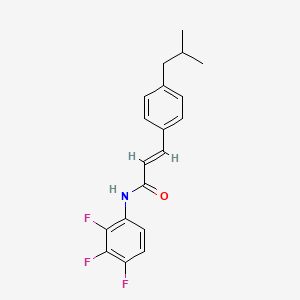

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2726273.png)
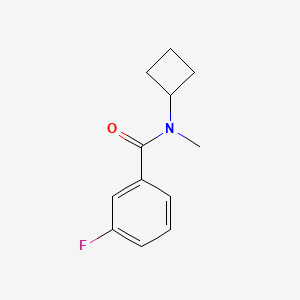
![5,6-Dimethyl-3-[2-oxo-2-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2726275.png)
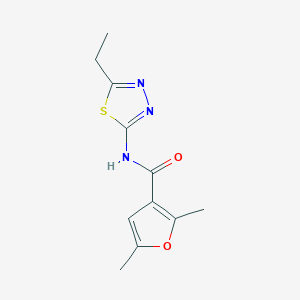
![2,4-difluoro-N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726278.png)
![Methyl 2-[2-(3-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2726280.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2726283.png)